molecular formula C9H11F2N B3112315 4-(1,1-Difluoropropyl)aniline CAS No. 1889542-64-6

4-(1,1-Difluoropropyl)aniline

Cat. No. B3112315
CAS RN: 1889542-64-6
M. Wt: 171.19 g/mol
InChI Key: BVHDAXOSHHFEMK-UHFFFAOYSA-N
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Description

4-(1,1-Difluoropropyl)aniline is a chemical compound with the molecular formula C9H11F2N . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of anilines, which includes 4-(1,1-Difluoropropyl)aniline, can be achieved through several methods. One common method involves the reaction of aryl halides with ammonia equivalents such as LiN(SiMe3)2 and Ph3SiNH2 . Another method involves the coupling of aryl bromides and N-Boc hydrazine . These methods provide a diverse set of primary (hetero)aryl amines in high yields with various functional groups .


Molecular Structure Analysis

The molecular structure of 4-(1,1-Difluoropropyl)aniline consists of a benzene ring attached to an amine group and a difluoropropyl group . The presence of the difluoropropyl group may influence the chemical properties and reactivity of the compound .

Scientific Research Applications

1. Chemistry and Molecular Structure Analysis

4-(1,1-Difluoropropyl)aniline, a derivative of aniline, has been studied in various chemical reactions and molecular analyses. For example, studies on 4-chloro-3-(trifluoromethyl)aniline and similar compounds have focused on their vibrational analysis using Fourier Transform-Infrared and Raman techniques. These studies explore the effects of substituents on aniline's structure and vibrational spectra, providing insight into the molecular behavior of such compounds (Revathi et al., 2017).

2. Applications in Material Science

Aniline derivatives have been utilized in material science, particularly in the development of sensors and polymers. For instance, metal organic frameworks (MOFs) using aniline derivatives have been employed for detecting aromatic amines like aniline at low concentrations (Lv et al., 2018). Additionally, electrochemical synthesis of novel polymers based on aniline derivatives has shown potential in applications like dye-sensitized solar cells (Shahhosseini et al., 2016).

3. Corrosion Inhibition and Protective Coatings

In the field of corrosion science, derivatives of aniline have been synthesized and evaluated for their effectiveness in inhibiting corrosion on metal surfaces. These compounds have shown promise in protecting metals like steel in acidic environments (Daoud et al., 2014).

4. Catalysis and Reaction Mechanisms

Research has also delved into the role of aniline derivatives in catalysis and reaction mechanisms. The study of imine exchange reactions, involving 4-substituted anilines, has provided valuable insights into the selective transformation of metallo-organic structures (Schultz & Nitschke, 2006).

Safety and Hazards

The safety data sheet for anilines suggests that they may be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and to handle these compounds in a well-ventilated area .

properties

IUPAC Name

4-(1,1-difluoropropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHDAXOSHHFEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoropropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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